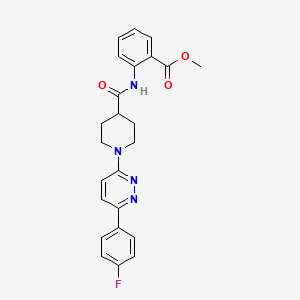

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-32-24(31)19-4-2-3-5-21(19)26-23(30)17-12-14-29(15-13-17)22-11-10-20(27-28-22)16-6-8-18(25)9-7-16/h2-11,17H,12-15H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAFDVUHZMCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Pyridazine with Preformed Amide

An alternative strategy involves pre-forming the piperidine-4-carboxamide before SNAr. Methyl 2-aminobenzoate is coupled with piperidine-4-carbonyl chloride, followed by SNAr with 3-chloro-6-(4-fluorophenyl)pyridazine. However, this route suffers from lower yields (52%) due to steric hindrance during SNAr.

Solid-Phase Synthesis

A patent-described method employs resin-bound intermediates to streamline purification. Piperidine-4-carboxylic acid is anchored to Wang resin, followed by sequential functionalization. While reducing purification steps, this approach requires specialized equipment and offers moderate yields (60%).

Industrial-Scale Considerations and Process Optimization

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the methyl benzoate ester family, a class widely utilized in pesticide and pharmaceutical formulations. Below is a detailed comparison with structurally related compounds from the provided evidence (primarily ), focusing on substituents, functional groups, and documented applications.

Table 1: Structural and Functional Comparison

*Molecular weights calculated based on standard atomic masses.

†Estimated for the target compound using analogous structures.

Key Observations :

Structural Variations: The target compound uniquely combines a pyridazine ring with a 4-fluorophenyl group and a piperidine-4-carboxamide linker. In contrast, analogs like pyriminobac-methyl and diclofop-methyl prioritize pyrimidine or phenoxypropanoate systems for herbicidal activity . Fluorinated aromatic systems (e.g., 4-fluorophenyl in the target vs. trifluoromethyl in haloxyfop-methyl) are known to enhance metabolic stability and target binding in agrochemicals .

Functional Implications: Herbicidal vs. Potential Pharmacological Activity: While most analogs in are herbicides, the target compound’s piperidine-pyridazine scaffold is more aligned with central nervous system (CNS) or enzyme-targeting drug candidates, suggesting divergent applications. Bioisosteric Replacements: The pyridazine ring in the target compound may serve as a bioisostere for pyrimidine or pyridine rings in other derivatives, altering solubility or receptor affinity.

Research Findings and Mechanistic Insights

- Synthetic Accessibility: The piperidine-4-carboxamide linker in the target compound may improve synthetic flexibility compared to rigid phenoxypropanoate esters (e.g., diclofop-methyl), allowing for modular derivatization .

Limitations and Data Gaps

- The provided evidence lacks explicit data on the target compound’s biological activity, toxicity, or structural parameters (e.g., crystallographic data). Computational modeling or experimental assays (e.g., X-ray crystallography via programs like SHELX ) would be required to validate hypotheses about its mechanism of action.

Biological Activity

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20H24FN5O2

Molecular Weight: 407.4 g/mol

IUPAC Name: Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

Canonical SMILES: C1=CC=C(C=C1)C(=O)OC(NC(=O)C2=CC=NN2C(F)=C3)=O

The compound features a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its unique biological properties.

The primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. By inhibiting these enzymes, the compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes, including inflammation and neuroprotection .

Anti-inflammatory Effects

Research indicates that Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate exhibits significant anti-inflammatory activity . This is attributed to its ability to modulate inflammatory pathways by increasing cAMP levels, thereby inhibiting pro-inflammatory cytokines .

Neuroprotective Properties

The compound also shows neuroprotective effects , potentially useful in treating neurodegenerative diseases such as Alzheimer's. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in the breakdown of neurotransmitters .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties , making it a candidate for further exploration in infectious disease treatment. The presence of the fluorophenyl group enhances its reactivity and biological efficacy.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Alzheimer's Disease Models

A study involving animal models of Alzheimer's disease demonstrated that Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate significantly reduced amyloid-beta plaque formation and improved cognitive function. The compound was administered at varying doses, showing dose-dependent effects on cognitive improvement and neuroprotection .

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate, and which reagents are critical for key steps?

Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation : Acetic anhydride is used to activate carbonyl groups for subsequent coupling reactions.

- Cyclization : Formation of the pyridazinone core under reflux conditions with catalysts like HATU or EDCI.

- Methylation : Methyl iodide or dimethyl sulfate introduces the methyl ester group under basic conditions (e.g., K₂CO₃) .

Key reagents include acetic anhydride for acylation, methyl iodide for esterification, and palladium catalysts for cross-coupling steps involving the 4-fluorophenyl group. Inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 0–80°C) are critical to minimize side reactions .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Answer:

- Temperature Control : Lower temperatures (0–5°C) during acylation reduce unwanted hydrolysis, while higher temperatures (80–100°C) accelerate cyclization.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the 4-fluorophenyl moiety.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF or dichloromethane improves selectivity in esterification.

- In Situ Monitoring : Techniques like TLC or HPLC-MS track reaction progress, enabling timely quenching of intermediates .

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl ester at δ 3.8–4.1 ppm) .

- X-Ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the piperidine-pyridazine core. Disorder in flexible groups (e.g., piperidine) requires high-resolution data (<1.0 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 450–460) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls).

- Structural Purity : Verify compound integrity via HPLC (≥95% purity) and DSC (melting point consistency, e.g., 287–293°C) to rule out impurities as confounding factors .

- Target Specificity : Use siRNA or CRISPR knockouts to confirm on-target effects, especially for kinase inhibition claims.

Advanced: What computational strategies are recommended for studying this compound’s mechanism of action?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or PI3K. Focus on the fluorophenyl group’s hydrophobic interactions and the pyridazine core’s hydrogen-bonding potential.

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, monitoring RMSD (<2.0 Å) for stable complexes .

- QSAR Models : Train models on analogs (e.g., pyridazinone derivatives) to predict bioactivity cliffs and optimize substituents .

Basic: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Substituent Variation : Modify the 4-fluorophenyl group (e.g., Cl, CF₃) to assess electronic effects on target binding.

- Ester Hydrolysis : Replace the methyl ester with ethyl or tert-butyl groups to evaluate metabolic stability.

- Core Modifications : Introduce heteroatoms (e.g., S in pyridazine) or fused rings to probe steric tolerance. Biological testing should include enzyme inhibition assays and cytotoxicity profiling (e.g., against MCF-7 or HeLa cells) .

Advanced: What analytical methods are recommended for assessing batch-to-batch purity?

Answer:

- HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm. Retention time consistency (±0.2 min) indicates purity.

- Elemental Analysis : Match calculated vs. experimental C/H/N values (e.g., C: 60–65%, H: 4–5%, N: 10–12%) .

- DSC/TGA : Monitor decomposition events (e.g., endothermic peaks at 280–300°C) to detect polymorphic variations .

Advanced: How should researchers address hygroscopicity or stability issues during storage?

Answer:

- Lyophilization : Store lyophilized powder under argon at –20°C to prevent hydrolysis of the ester group.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Excipient Screening : Use cyclodextrins or PEG matrices to stabilize aqueous formulations for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.